molecular formula C29H24ClNO5S B13380010 Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B13380010
M. Wt: 534.0 g/mol
InChI Key: VVBCZLIKYIQKNY-HEVMCXDHSA-N
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Description

Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a molecular formula of C27H26ClN3O5S . This compound is notable for its intricate structure, which includes a thiophene ring, a benzylidene group, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific chemical properties, which can influence their reactivity and applications.

Biological Activity

Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate (CAS No. 592514-50-6) is a synthetic compound with potential biological activity. Its complex structure suggests possible interactions with various biological pathways, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

  • Molecular Formula : C29H24ClNO5S
  • Molecular Weight : 534.02256 g/mol

The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the chlorobenzyl and methylbenzoyl groups may enhance its activity through specific receptor interactions.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, a study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, suggesting that derivatives of this class may inhibit tumor growth effectively .

The mechanism of action for similar compounds often involves:

  • Inhibition of Cell Proliferation : Compounds targeting specific signaling pathways can lead to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis : Many thiophene derivatives have been shown to trigger programmed cell death in malignant cells.
  • Modulation of Gene Expression : Some compounds can affect the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies and Research Findings

StudyFindings
Walid Fayad et al. (2019)Identified potential anticancer activity through high-throughput screening, noting significant inhibition of cancer cell lines .
Chemical Book DataProvides insights into the compound's chemical properties but lacks extensive biological activity data .

Pharmacological Implications

The pharmacological implications of this compound are promising but require further investigation. The compound's ability to interact with biological targets may lead to the development of new therapeutic agents for cancer treatment.

Properties

Molecular Formula

C29H24ClNO5S

Molecular Weight

534.0 g/mol

IUPAC Name

ethyl (5Z)-5-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-4-hydroxy-2-(2-methylbenzoyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C29H24ClNO5S/c1-3-35-29(34)25-26(32)24(37-28(25)31-27(33)22-10-6-4-8-18(22)2)16-20-9-5-7-11-23(20)36-17-19-12-14-21(30)15-13-19/h4-16,32H,3,17H2,1-2H3/b24-16-,31-28?

InChI Key

VVBCZLIKYIQKNY-HEVMCXDHSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)/SC1=NC(=O)C4=CC=CC=C4C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)SC1=NC(=O)C4=CC=CC=C4C)O

Origin of Product

United States

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